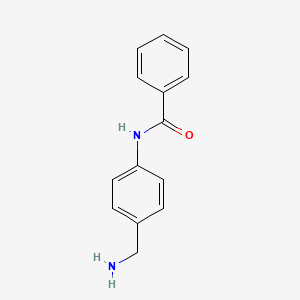
N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that contains both chlorine and amide functional groups.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been reported to induce cell cycle arrest and apoptosis, which are mechanisms that contribute to its antitumor activity. Moreover, it has been shown to inhibit the migration and invasion of cancer cells, which are processes that are involved in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide in lab experiments is its high purity and yield. This makes it a reliable and reproducible tool for studying its various applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide. One of the areas of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved properties and applications.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising applications in various fields, including medicinal chemistry and bioimaging. Its synthesis method is reliable and yields high purity and yield. Its mechanism of action involves the inhibition of DNA synthesis, which leads to cell death. This compound has various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. Its potential use as a therapeutic agent and the development of new synthetic methods are future directions for its study.
Synthesemethoden
The synthesis of N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide involves the reaction of 4,6-dimethylpyrimidine-5-carboxylic acid with thionyl chloride followed by the addition of chloroacetyl chloride. The reaction mixture is then heated to reflux, and the resulting product is purified by recrystallization. This method has been reported to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its antitumor, antiviral, and antibacterial activities. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has shown promising antiviral activity against the hepatitis B virus and the human immunodeficiency virus.
In addition, this compound has been studied for its potential use as a fluorescent probe in bioimaging. This compound has been shown to selectively stain mitochondria in live cells, making it a useful tool for studying mitochondrial function and dynamics.
Eigenschaften
IUPAC Name |
2-chloro-N-(4,6-dimethylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-5-8(12-7(13)3-9)6(2)11-4-10-5/h4H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOREPKFJPVPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)





![5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)


![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)
![2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451415.png)


![({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)
